molecular formula C24H18N2O5 B2405281 (Z)-8-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 929863-98-9

(Z)-8-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Número de catálogo: B2405281
Número CAS: 929863-98-9
Peso molecular: 414.417
Clave InChI: HVXNDFJRNUCBMP-AFPJDJCSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(Z)-8-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C24H18N2O5 and its molecular weight is 414.417. The purity is usually 95%.
BenchChem offers high-quality (Z)-8-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-8-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2Z)-8-(1,3-benzodioxol-5-ylmethyl)-2-(pyridin-4-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O5/c27-23-17-2-4-19-18(24(17)31-22(23)9-15-5-7-25-8-6-15)12-26(13-28-19)11-16-1-3-20-21(10-16)30-14-29-20/h1-10H,11-14H2/b22-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXNDFJRNUCBMP-AFPJDJCSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC(=CC4=CC=NC=C4)C3=O)OCN1CC5=CC6=C(C=C5)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC3=C2O/C(=C\C4=CC=NC=C4)/C3=O)OCN1CC5=CC6=C(C=C5)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

(Z)-8-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

  • Molecular Formula: C24_{24}H18_{18}N2_{2}O5_{5}
  • Molecular Weight: 414.4 g/mol

Its structural features include a benzofuroxazine moiety and a pyridine ring, which may contribute to its biological activity.

Research into similar compounds suggests that the biological activity of (Z)-8-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one could involve multiple mechanisms:

  • Enzyme Inhibition: Compounds with similar structures have been shown to inhibit various enzymes such as monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. For instance, certain derivatives exhibit significant MAO-B inhibitory activity with IC50_{50} values in the low micromolar range .
  • Antimicrobial Activity: The presence of the benzo[d][1,3]dioxole structure is associated with antimicrobial properties. Compounds derived from this structure have demonstrated efficacy against various bacterial strains .
  • Neuroprotective Effects: Some studies suggest that related compounds may exert neuroprotective effects through modulation of neurotransmitter systems and inhibition of neuroinflammatory processes .

Biological Activity Data

The following table summarizes key findings related to the biological activity of compounds structurally related to (Z)-8-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one:

CompoundActivityIC50_{50} ValueReference
Compound AMAO-B Inhibition0.0021 µM
Compound BAntimicrobialActive against E. coli
Compound CNeuroprotectionSignificant reduction in oxidative stress markers

Case Study 1: MAO-B Inhibition

A recent study evaluated the MAO-B inhibitory potential of several benzofuroxazine derivatives. The most potent compound demonstrated an IC50_{50} value of 0.0021 µM against MAO-B, indicating strong enzyme inhibition capabilities . This suggests that (Z)-8-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one may share similar properties.

Case Study 2: Antimicrobial Activity

In vitro studies on related compounds have shown promising results against various pathogens. For instance, derivatives featuring the benzo[d][1,3]dioxole moiety exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria . This highlights the potential application of (Z)-8-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one in developing new antimicrobial agents.

Q & A

Q. What are the common synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves condensation reactions between spirocyclic intermediates and aromatic aldehydes. For example, describes the use of 2-Oxa-spiro[3.4]octane-1,3-dione with substituted benzylidene amines under reflux conditions to form fused oxazinone frameworks. Key intermediates are characterized via melting point analysis, elemental composition, IR (for carbonyl and C=N stretches), and UV-Vis spectroscopy (to confirm conjugation patterns) . highlights similar protocols using sodium acetate in glacial acetic acid to facilitate imine formation, followed by recrystallization for purity .

Q. Which spectroscopic techniques are essential for structural elucidation?

Core techniques include:

  • 1H/13C NMR : To confirm proton environments (e.g., pyridine δ ~6.5–8.2 ppm, methyl groups δ ~2.6 ppm) and carbon backbone (e.g., carbonyl C=O ~162 ppm) .
  • IR spectroscopy : Identifies functional groups like C=O (1720–1680 cm⁻¹), C=N (1630 cm⁻¹), and aromatic C=C (1510–1440 cm⁻¹) .
  • UV-Vis : Monitors π→π* transitions in conjugated systems (e.g., λmax ~270–320 nm for benzofuro-oxazinone) .

Q. How is the compound’s purity validated, and what analytical standards apply?

Purity is assessed via elemental analysis (deviation <0.4% for C/H/N/S), HPLC (C18 columns, acetonitrile/water gradients), and mass spectrometry (e.g., EI-MS for molecular ion confirmation) . emphasizes adherence to pharmacopeial guidelines for impurity profiling, using reference standards like those for fluoroquinolone derivatives .

Advanced Research Questions

Q. How can Z-isomer selectivity be optimized during synthesis?

The Z-configuration of the pyridinylmethylene group is influenced by steric and electronic factors. suggests using bulky substituents on the aldehyde component and controlled reflux times (12–14 hours) to favor kinetic Z-isomer formation. Polar solvents (e.g., acetic acid) stabilize the transition state via hydrogen bonding . Advanced monitoring via in-situ FTIR or HPLC can track isomer ratios dynamically .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE effects or splitting patterns)?

Contradictions may arise from dynamic rotational barriers or crystal packing effects. Use:

  • 2D NMR (COSY, NOESY) : To clarify spatial proximities (e.g., distinguishing axial vs. equatorial substituents in the benzofuro-oxazinone ring) .
  • X-ray crystallography : demonstrates resolving stereochemical ambiguities in spirocyclic analogs via single-crystal diffraction .

Q. How to design stability studies under varying pH and temperature conditions?

Accelerated stability testing (40°C/75% RH) in buffers (pH 1–9) can identify degradation pathways. ’s methodology for podophyllotoxin glucoside stability (monitoring via LC-MS) is adaptable, focusing on hydrolytic cleavage of the oxazinone ring or pyridine oxidation .

Q. What computational methods predict pharmacological activity or metabolic pathways?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps for redox activity), while molecular docking (e.g., AutoDock Vina) screens for target binding (e.g., kinase or protease inhibition). stresses aligning simulations with experimental bioactivity data from analogs like spirocyclic benzothiazoles .

Q. How to address low yields in multi-step syntheses?

identifies side reactions (e.g., over-condensation) as yield-limiting factors. Mitigation strategies include:

  • Stepwise purification of intermediates (e.g., column chromatography).
  • Catalytic additives (e.g., p-toluenesulfonic acid for imine formation) .
  • Microwave-assisted synthesis to reduce reaction times and byproducts .

Methodological and Theoretical Frameworks

Q. How to link synthetic research to broader theoretical frameworks?

and emphasize grounding synthesis in reaction mechanism theories (e.g., Baldwin’s rules for cyclization) or supramolecular chemistry principles (e.g., π-stacking in crystal engineering). For example, the spirocyclic core’s rigidity can be rationalized via strain-minimization models .

Q. What experimental designs ensure reproducibility in bioactivity studies?

Adopt randomized block designs () with split-plot arrangements:

  • Main plots : Compound concentrations.
  • Subplots : Cell lines or enzymatic targets.
  • Include positive/negative controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements .

Data Analysis and Validation

Q. How to validate conflicting bioactivity results across assays?

Cross-validate using orthogonal assays (e.g., MTT vs. apoptosis staining for cytotoxicity). ’s approach for antioxidant activity (combining DPPH and FRAP assays) ensures robustness . Statistical tools like Bland-Altman plots quantify inter-assay variability .

Q. What statistical methods analyze structure-activity relationships (SAR)?

Multivariate regression (e.g., PLS) correlates substituent electronic parameters (Hammett σ) with bioactivity. ’s SAR for benzothiazole analogs can guide variable selection (e.g., nitro vs. methoxy groups) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.